molecular formula C8H11NO2S B1586255 Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate CAS No. 306937-37-1

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Cat. No. B1586255
M. Wt: 185.25 g/mol
InChI Key: AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate” is a chemical compound with the CAS Number: 306937-37-1. Its molecular weight is 185.25 and its IUPAC name is methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate” can be represented by the linear formula C8H11NO2S . The InChI code for this compound is 1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3 .

Scientific Research Applications

Synthesis of Thiazole Derivatives

Research has explored the synthesis of various thiazole derivatives using compounds related to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. For instance, a study by Žugelj et al. (2009) demonstrated the transformation of Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into thiazole-5-carboxylates, highlighting a method for developing thiazole derivatives (Žugelj et al., 2009).

Synthesis of Thiazolidin Derivatives

In another study, Szczepański et al. (2020) synthesized a new thiazolidin derivative using a thiazole compound. This research shows the versatility of thiazole compounds in synthesizing thiazolidin derivatives, which have potential biological applications (Szczepański et al., 2020).

Development of Antibiotics

Tatsuta et al. (1994) explored the preparation of a compound that serves as a side-chain in fourth-generation cephem antibiotics. This demonstrates the application of thiazole derivatives in the development of clinically significant antibiotics (Tatsuta et al., 1994).

Synthesis of Succinate Derivatives

Research by Nassiri et al. (2014) involved the synthesis of succinate derivatives using thiazole compounds. This study shows the potential of thiazole derivatives in creating complex organic compounds with various applications (Nassiri et al., 2014).

Molecular Structure Analysis

Tomaščiková et al. (2008) determined the molecular and solid-state structures of a thiazolidin derivative. This research is significant for understanding the physical and chemical properties of these compounds, which can influence their practical applications (Tomaščiková et al., 2008).

Preparation of Drug Intermediates

A study by Min (2015) described the preparation of a drug intermediate using a thiazole derivative, showcasing the role of these compounds in pharmaceutical manufacturing (Min, 2015).

Synthesis of Hydrazono-Thiazole Derivatives

Gautam and Chaudhary (2015) synthesized hydrazono-thiazole derivatives with potential photophysical properties, indicating the application of thiazole derivatives in the field of photochemistry (Gautam & Chaudhary, 2015).

Safety And Hazards

The safety data sheet for “Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate” suggests that it may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin .

Future Directions

Thiazoles, which are part of this compound’s structure, have been the subject of much research due to their diverse biological activities . Therefore, it is possible that “Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate” could also be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384276
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

CAS RN

306937-37-1
Record name Methyl 2,5-dimethyl-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 4
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Citations

For This Compound
1
Citations
H Ullah, F Khan, M Taha, F Rahim, M Sarfraz… - Russian Journal of …, 2021 - Springer
A series of sixteen oxadiazole derivatives containing a thiazole ring were synthesized, characterized by different spectroscopic techniques ( 1 H and 13 C NMR, EI HRMS) and …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.